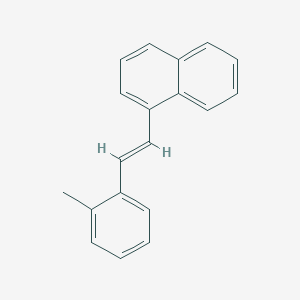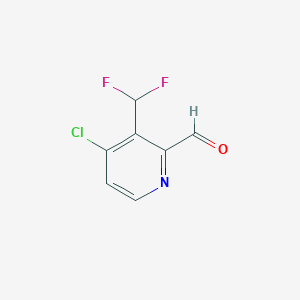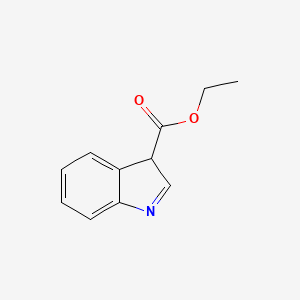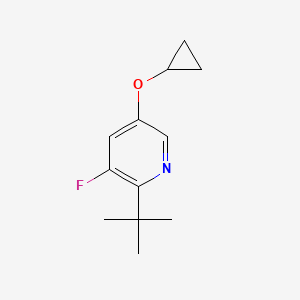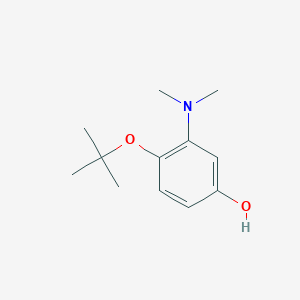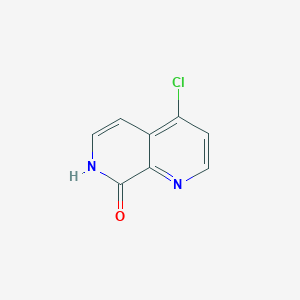
4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid is a pyridine derivative with three carboxyl groups, two of which are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the esterification of pyridine-2,4,6-tricarboxylic acid. One common method includes the reaction of pyridine-2,4,6-tricarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate esters, which are then fully esterified to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,4,6-tricarboxylic acid, while reduction can produce 4,6-bis(hydroxymethyl)pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex pyridine derivatives.
Biology: The compound can be utilized in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit desired biological responses. The pathways involved can vary widely based on the structure and function of the derivative compounds.
Comparación Con Compuestos Similares
**Similar
Propiedades
Fórmula molecular |
C10H9NO6 |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
4,6-bis(methoxycarbonyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO6/c1-16-9(14)5-3-6(8(12)13)11-7(4-5)10(15)17-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
AWVVZPAIHGKWFX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


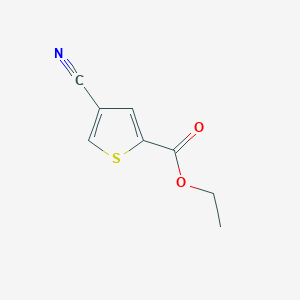

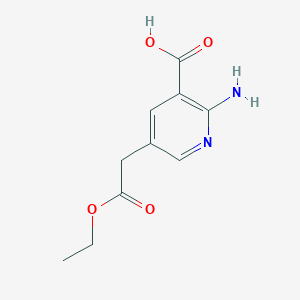
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
